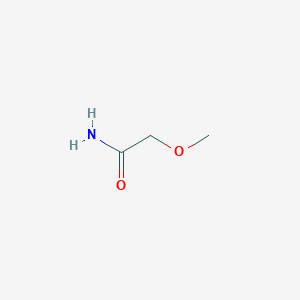
2-Methoxyacetamide
Overview
Description
2-Methoxyacetamide is an organic compound with the molecular formula C₃H₇NO₂. It is a derivative of acetamide, where a methoxy group is attached to the carbon atom adjacent to the amide group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
2-Methoxyacetamide can be synthesized through several methods. One common synthetic route involves the methylation of acetohydroxamic acid using dimethyl sulfate in an aqueous medium. The reaction is typically carried out in the presence of sodium bicarbonate and sodium hydroxide to maintain the pH between 7 and 9. The reaction mixture is then heated to 60°C, followed by reduced pressure distillation and extraction with ethyl acetate to obtain the final product with high purity .
Chemical Reactions Analysis
2-Methoxyacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a biochemical reagent in proteomics research.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including antibiotics and bactericides.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxyacetamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Methoxyacetamide can be compared with other similar compounds, such as:
Acetamide: The parent compound without the methoxy group.
N-Methylacetamide: A derivative where the amide nitrogen is methylated.
N,N-Dimethylacetamide: A compound with two methyl groups attached to the amide nitrogen. This compound is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-6-2-3(4)5/h2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEZLAATISORQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167569 | |
| Record name | Acetamide, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16332-06-2 | |
| Record name | Acetamide, 2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016332062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16332-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-Acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the applications of 2-Methoxyacetamide derivatives in chemical synthesis?
A1: this compound derivatives serve as versatile building blocks in organic synthesis. For instance, N-(1,2,3,4-Tetrahydrocarbazole-1-yl)-2-methoxyacetamide can be utilized as a key intermediate in synthesizing the 1,5-methanoazocino(3,4-b)indole skeleton. This skeleton is a precursor to strictamine and akuammiline-type indole alkaloids, compounds known for their diverse biological activities. []
Q2: How do structural modifications of this compound derivatives influence their biological activity?
A2: Subtle changes in the structure of this compound derivatives can significantly impact their biological profiles. For example, Febantel (N-(2-[2,3-Bis-(methoxycarbonyl)-guanidino]-5-(phenylthio)-phenyl)-2-methoxyacetamide) exhibits potent anthelmintic activity against various nematodes and cestodes in different animal species. [] This activity is attributed to the specific arrangement of the phenylthio and guanidine moieties within the molecule. In contrast, Amidantel (N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride), another anthelmintic agent, possesses a different substituent at the phenyl ring, showcasing the impact of structural modifications on target specificity and pharmacological effects. []
Q3: Can you elaborate on the ovacidal activity observed with Febantel?
A3: Research indicates that Febantel exhibits ovacidal activity against specific parasites. Studies have shown that Febantel inhibits the embryonic development of Trichuris muris and Haemonchus contortus ova. [] This effect was observed in both in vitro and in vivo settings, highlighting the potential of Febantel as a treatment option to disrupt the lifecycle of these parasites.
Q4: Have any studies explored the use of this compound derivatives in metal extraction?
A4: Yes, researchers have investigated the potential of N,N-di-alkyl-2-methoxyacetamides (DAMeOA) for separating Uranium(VI) and Plutonium(IV) from nitric acid solutions. [] The study demonstrated that the extraction efficiency of DAMeOA is influenced by factors such as the alkyl chain length and nitric acid concentration. This research highlights the potential of this compound derivatives in hydrometallurgical applications.
Q5: What insights does the crystal structure of N-(1,2,3,4-Tetrahydrocarbazole-1-yl)-2-methoxyacetamide provide?
A5: The crystal structure of N-(1,2,3,4-Tetrahydrocarbazole-1-yl)-2-methoxyacetamide reveals crucial information about its three-dimensional conformation. [] This information is valuable for understanding its molecular interactions and potential biological activity. The study revealed that the molecule consists of a carbazole skeleton and a methoxyacetamide chain, with the carbazole unit exhibiting a non-planar geometry.
Q6: What is known about the reactivity of 2-fluoro- and 2,2-difluoroaziridines, which are structurally related to this compound?
A6: Research has explored the reactivity of 2-fluoro- and 2,2-difluoroaziridines, compounds structurally similar to this compound. [] Interestingly, these compounds exhibit distinct reactivity profiles. For example, 1-benzyl-2-fluoroaziridine reacts with methanol at the 2-position, forming N-benzyl-2,2-dimethoxyethylamine. Conversely, 1-benzyl-2,2-difluoroaziridine undergoes attack at the 3-position, yielding N-benzyl-2-methoxyacetamide. This difference in reactivity highlights the profound impact of fluorine substitution on the chemical behavior of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



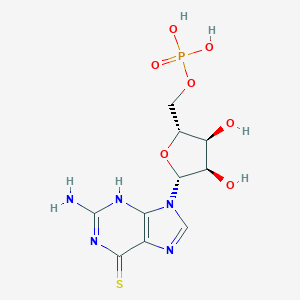
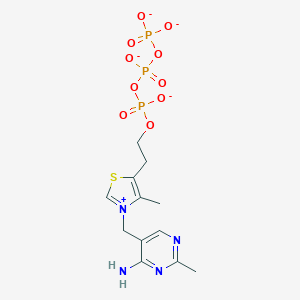
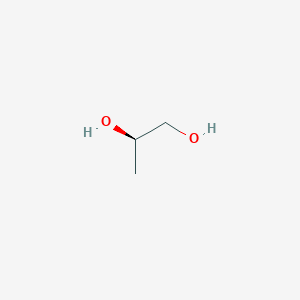
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)



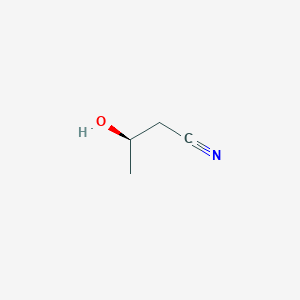

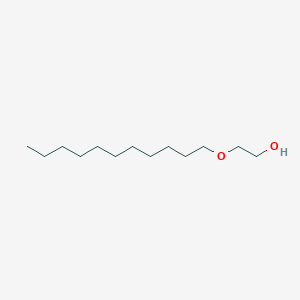

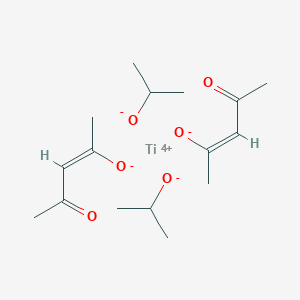
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
